molecular formula C12H13N3 B1270040 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile CAS No. 74885-64-6

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Cat. No. B1270040
CAS RN: 74885-64-6
M. Wt: 199.25 g/mol
InChI Key: BHBPLYYWOXKDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound of interest due to its structural relation to indoles, which are foundational structures in a multitude of organic and pharmaceutical chemistry applications. Indoles themselves have been a focal point of synthesis strategies due to their presence in a wide array of natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of indole derivatives, including compounds like 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, often utilizes strategic approaches that hinge on the formation of the indole ring. Methods include reactions that focus on the formation of bonds to a functionalized aromatic carbon or the direct introduction of substituents at specific positions on the indole core. The Fischer synthesis, for example, is a classical method for indole formation that has seen variations to accommodate different substituents (Fusco & Sannicolo, 1978).

Molecular Structure Analysis

Indoles, by virtue of their aromatic nature and nitrogen incorporation, present a rich tapestry for electronic and spatial interaction studies. The electron-rich indole nucleus favors electrophilic substitution, making it a versatile core for further functionalization. The specific substituents in 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile influence its reactivity and potential interaction with biological targets.

Chemical Reactions and Properties

The indole nucleus, and by extension its derivatives, are involved in a wide range of chemical reactions. These can include nucleophilic substitutions, facilitated by the electron-rich nature of the indole ring, or reactions specific to the functional groups present on the substituents. Aminomethyl groups, for instance, allow for the introduction of new stereogenic centers and can undergo various transformations (Bonandi et al., 2020).

Scientific Research Applications

Synthesis and Screening of Novel Substituted Indoles

Researchers Gadegoni and Manda (2013) explored the synthesis of novel indole derivatives, including compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. These compounds were tested for antimicrobial and anti-inflammatory activities, highlighting their potential use in developing new therapeutic agents Gadegoni & Manda, 2013.

Derivatives for Research Tools in Plant and Human Biology

Ilić et al. (2005) introduced derivatives of indole-3-acetic acid, a key hormone in plants and an important metabolite in humans. These derivatives, including 5- and 6-(2-aminoethyl)-substituted compounds, can be used to create novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, offering potential applications in plant biology and medical research Ilić et al., 2005.

Nenitzescu Synthesis of Key Intermediates

Boros, Kaldor, and Turnbull (2011) developed a practical synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, an intermediate in creating selective androgen receptor modulators. This synthesis highlights the compound's utility in medicinal chemistry and drug development Boros et al., 2011.

Domino Protocol for Synthesis of Pyrans

Sivakumar, Kanchithalaivan, and Kumar (2013) synthesized novel pyrans through a one-pot domino protocol involving indole derivatives. This synthesis method emphasizes the potential of indole derivatives in creating diverse chemical structures for research and application in organic chemistry Sivakumar et al., 2013.

Safety And Hazards

The safety and hazards associated with “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” would likely depend on its potential applications. Given the wide range of biological activities exhibited by indole derivatives, it could be a promising area for future study .

properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBPLYYWOXKDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362533
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

CAS RN

74885-64-6
Record name 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.